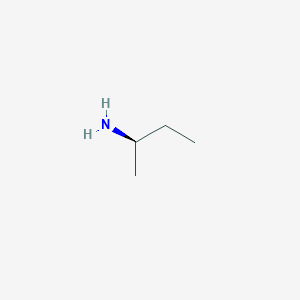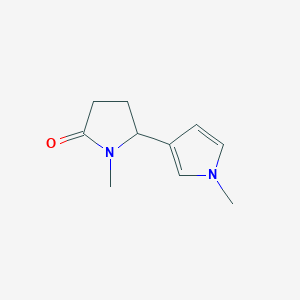
1-Methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terevalefim is a small molecule developed by Angion Biomedica Corporation. It mimics the activity of hepatocyte growth factor, a pleiotropic factor involved in organ regeneration and repair. Terevalefim selectively activates the c-Met receptor, promoting tissue and organ repair and function .
Preparation Methods
The synthesis of terevalefim involves several steps, including the formation of a pyrazole ring and the introduction of a thiophene moiety. The synthetic route typically involves the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.
Introduction of the thiophene moiety: This step involves the reaction of the pyrazole ring with a thiophene derivative under specific conditions to introduce the thiophene moiety.
Industrial production methods for terevalefim involve optimizing these synthetic routes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
Terevalefim undergoes various chemical reactions, including:
Oxidation: Terevalefim can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of terevalefim can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Terevalefim can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Terevalefim has several scientific research applications, including:
Chemistry: Terevalefim is used as a model compound in studies involving the c-Met receptor and its role in tissue repair and regeneration.
Biology: Terevalefim is used in biological studies to investigate the mechanisms of organ regeneration and repair.
Medicine: Terevalefim is being investigated as a therapeutic agent for acute organ injury, including acute kidney injury and delayed graft function. .
Mechanism of Action
Terevalefim mimics the activity of hepatocyte growth factor by selectively activating the c-Met receptor. This activation triggers a cascade of signaling pathways involved in tissue and organ repair. The c-Met receptor is a tyrosine kinase receptor that, when activated, promotes cell proliferation, survival, and migration. Terevalefim’s ability to activate these pathways makes it a promising therapeutic agent for conditions involving acute organ injury .
Comparison with Similar Compounds
Terevalefim is unique in its selective activation of the c-Met receptor. Similar compounds include:
Hepatocyte Growth Factor: The natural ligand for the c-Met receptor, involved in organ regeneration and repair.
Other c-Met Receptor Agonists: Compounds that activate the c-Met receptor, such as certain small molecules and peptides.
Terevalefim stands out due to its synthetic nature and its potential as a first-in-class therapeutic agent for acute organ injury .
Properties
CAS No. |
13950-23-7 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-11-6-5-8(7-11)9-3-4-10(13)12(9)2/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
IWZLQJSUQDDVMU-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C1)C2CCC(=O)N2C |
Canonical SMILES |
CN1C=CC(=C1)C2CCC(=O)N2C |
Synonyms |
1-Methyl-5-(1-methyl-1H-pyrrol-3-yl)pyrrolidin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


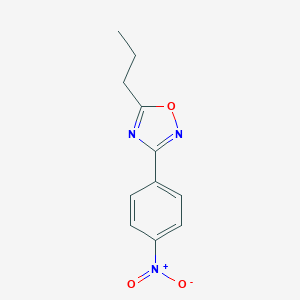


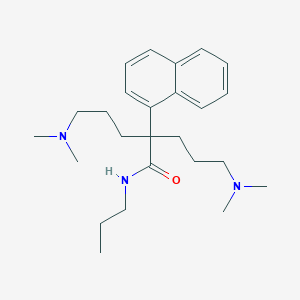

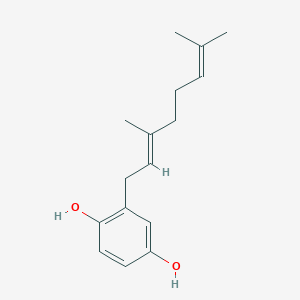


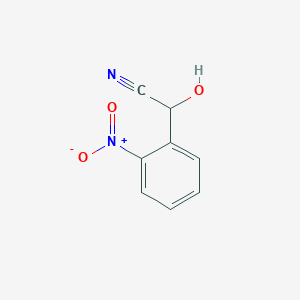
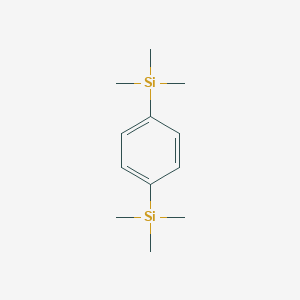

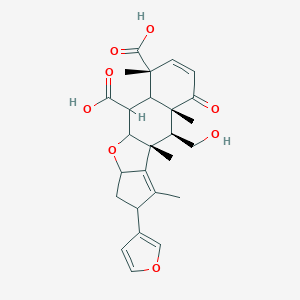
![2-[(2-Aminoethyl)thio]benzoic acid hydrochloride](/img/structure/B82407.png)
